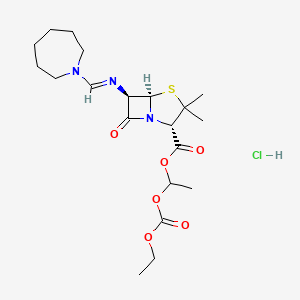
Bacmecillinam hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacmecillinam hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H32ClN3O6S and its molecular weight is 478 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications
Urinary Tract Infections (UTIs)
Bacmecillinam hydrochloride is predominantly indicated for uncomplicated UTIs in adult females. It is effective against specific pathogens such as Escherichia coli, Proteus mirabilis, and Staphylococcus saprophyticus . The drug works by inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.
Dosage and Efficacy
Clinical studies have demonstrated that different dosing regimens yield varying success rates. For instance, a study indicated that a 7-day regimen of 200 mg administered twice daily resulted in a bacteriological cure rate of 93-94%, compared to an 84% cure rate for a 3-day regimen . These findings highlight the importance of adhering to recommended treatment durations to optimize therapeutic outcomes.
Pharmacokinetics
The pharmacokinetic profile of bacmecillinam demonstrates good bioavailability following oral administration. It is hydrolyzed by non-specific esterases into mecillinam, its active form, which exhibits strong antimicrobial activity against Gram-negative organisms .
Safety and Tolerability
Clinical trials have reported that this compound is generally well-tolerated, with adverse effects being mild and comparable to placebo treatments . Common side effects may include gastrointestinal disturbances but are typically transient.
Efficacy Against Other Antibiotics
Recent studies have compared bacmecillinam with other antibiotics for treating UTIs caused by extended-spectrum beta-lactamase (ESBL) producing bacteria. Results indicate that while bacmecillinam shows efficacy, the success rates can vary based on the specific bacterial strain and resistance patterns .
| Study Regimen | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) |
|---|---|---|
| 200 mg × 3 × 7 days | 62 | 97 |
| 200 mg × 2 × 3 days | 55 | 96 |
| Placebo | 25 | 56 |
Propriétés
Numéro CAS |
76996-24-2 |
|---|---|
Formule moléculaire |
C20H32ClN3O6S |
Poids moléculaire |
478 g/mol |
Nom IUPAC |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H31N3O6S.ClH/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22;/h12-15,17H,5-11H2,1-4H3;1H/t13?,14-,15+,17-;/m1./s1 |
Clé InChI |
IOONVTSSPKMENS-IQGVPFJLSA-N |
SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C.Cl |
SMILES isomérique |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C.Cl |
SMILES canonique |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C.Cl |
Numéros CAS associés |
50846-45-2 (Parent) |
Synonymes |
acmecillinam bacmecillinam hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















